molecular formula C17H19NO2 B1423456 Methyl 2-amino-2-methyl-3,3-diphenylpropanoate CAS No. 1178636-66-2

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

Cat. No.: B1423456
CAS No.: 1178636-66-2
M. Wt: 269.34 g/mol
InChI Key: HPBPTLCJOFTQLD-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate is a chemical compound offered for research and development purposes. Compounds within the diphenylpropanoate structural class are recognized as valuable intermediates in organic synthesis and pharmaceutical development . Specifically, structurally similar molecules are known to be key precursors in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly those targeting cardiovascular conditions such as pulmonary arterial hypertension (PAH) . Research into these APIs focuses on their role as selective endothelin-A (ETA) receptor antagonists, which work to improve exercise capacity and delay clinical worsening . Furthermore, related amino acid derivatives are commercially utilized as ergogenic supplements and are investigated for their potential to influence the secretion of anabolic hormones and prevent exercise-induced muscle damage . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Safety and Compliance: This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

methyl 2-amino-2-methyl-3,3-diphenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBPTLCJOFTQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Diphenylmethylene Aminoacetonitrile

One common approach starts with diphenylmethylene aminoacetonitrile as the precursor. The nitrile is dissolved in dimethylformamide (DMF) and cooled to 0 °C. A strong base such as sodium hydroxide (NaOH) is added, followed by a methylating agent like methyl iodide or monobromomethane. The reaction proceeds at low temperature (0–50 °C) for 6–24 hours to achieve alkylation at the alpha position, yielding 2-(diphenylmethylene) amino-2-methyl propionitrile.

Reaction conditions summary:

Parameter Details
Solvent Dimethylformamide (DMF)
Temperature 0 °C to 50 °C
Base Sodium hydroxide (NaOH)
Methylating agent Methyl iodide or monobromomethane
Reaction time 6–24 hours
Yield Approximately 80%

This method ensures high selectivity and yield of the alkylated nitrile intermediate.

Reduction of Alkylated Nitrile to Amino Ester

The alkylated nitrile intermediate is then subjected to reduction to convert the nitrile group into the corresponding amino group, yielding the target methyl amino ester. Reduction can be performed using various reductive agents:

  • Base metal reductive agents such as sodium borohydride, lithium aluminum hydride, diisobutyl aluminum hydride
  • Precious metal catalysts such as Raney nickel, palladium hydroxide, or platinum dioxide

The choice of solvent depends on the reductive agent:

  • Dry toluene or tetrahydrofuran (THF) for base metal reductive agents
  • Alcoholic solvents (methanol, ethanol, etc.) for precious metal catalysts

Typical reduction conditions:

Parameter Details
Reductive agent Sodium borohydride, Raney Ni, etc.
Solvent THF, methanol, or ethanol
Temperature -78 °C to 80 °C
Reaction time 6–24 hours
Outcome Conversion to methyl 2-amino-2-methyl-3,3-diphenylpropanoate

After completion, the reaction mixture is worked up by filtration and purification to isolate the amino ester compound.

Alternative Preparation via Esterification and Amination

Other methods involve esterification of the corresponding amino acid or nitrile derivatives followed by amination or protective group manipulations. For example, methyl 2-amino-3-phenylpropanoate derivatives can be synthesized via triphosgene-mediated isocyanate formation, followed by further functionalization steps.

Method Advantages Disadvantages Yield (%) References
Alkylation of nitrile + reduction High selectivity, good yield, scalable Requires strong bases and toxic methylating agents ~80
Esterification + isocyanate formation Useful for stereoselective synthesis More steps, sensitive reagents Variable

The alkylation-reduction route is widely used due to its straightforward approach and relatively high yield. The use of strong bases and alkylating agents requires careful control of reaction conditions to avoid side reactions.

Step Reagents/Conditions Purpose
Alkylation Diphenylmethylene aminoacetonitrile, NaOH, methyl iodide/monobromomethane, DMF, 0–50 °C Introduce methyl group at alpha carbon
Reduction Sodium borohydride or Raney Ni, THF or MeOH, -78 to 80 °C Convert nitrile to amino group
Purification Filtration, washing with water, drying Isolate pure methyl amino ester

The preparation of this compound is effectively achieved through a two-step process involving alkylation of diphenylmethylene aminoacetonitrile followed by reduction of the nitrile group. This method offers robust yields and can be adapted to various scales. Alternative methods involving esterification and protective group chemistry exist but are generally more complex. The choice of reductive agent and solvent is critical to optimize yield and purity.

This synthesis strategy is supported by multiple patent disclosures and research articles, providing a comprehensive and authoritative foundation for the preparation of this compound.

Scientific Research Applications

Biochemical Studies

MDMP is utilized in various biochemical studies due to its structural characteristics that allow it to interact with specific enzymes and metabolic pathways. It serves as a substrate or inhibitor in enzyme kinetics studies, helping researchers understand enzyme mechanisms and interactions within biological systems.

Pharmaceutical Research

In pharmaceutical development, MDMP has been investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a candidate for further exploration in the treatment of conditions such as pain management and neurological disorders. The compound's structural similarity to known pharmacophores allows for the design of derivatives with enhanced efficacy and reduced side effects.

Chemical Synthesis

MDMP is employed in organic synthesis as an intermediate in the production of various pharmaceuticals and agrochemicals. Its unique functional groups facilitate reactions that can lead to the formation of complex molecules used in drug development.

Material Science

The compound has potential applications in material science, particularly in the development of polymers or coatings that require specific chemical properties imparted by amino acids or their derivatives. This can include applications in adhesives, sealants, and coatings where enhanced durability and chemical resistance are necessary.

Enzyme Interaction Study

A notable study involving MDMP focused on its interaction with a specific enzyme linked to metabolic disorders. Researchers demonstrated that MDMP could act as an effective inhibitor, leading to significant insights into potential therapeutic strategies for managing metabolic syndromes.

Drug Development Trials

In a series of preclinical trials, MDMP derivatives were synthesized and evaluated for analgesic properties. The results indicated promising activity comparable to existing pain relief medications but with a better side effect profile, suggesting a potential pathway for new drug development.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Methyl 2-amino-2-methyl-3,3-diphenylpropanoate and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Structural Features
This compound C₁₇H₁₉NO₂ 2-amino, 2-methyl, 3,3-diphenyl Tertiary amino group, ester, steric hindrance
Methyl (2S)-2-amino-3,3-diphenylpropanoate C₁₆H₁₇NO₂ 2-amino (S-configuration), 3,3-diphenyl Chiral amino group, lacks methyl substitution
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate C₁₇H₁₈O₄ 2-hydroxy, 3-methoxy, 3,3-diphenyl Hydroxyl, methoxy, ester (no amino group)
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate C₁₆H₁₇NO₃S 2-hydroxy, 3-sulfanyl, 3-phenyl Sulfanyl group, hydroxyl, aromatic amine
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate C₁₉H₂₁NO₃ 3-oxo, 2-phenyl, phenylethylamino Ketone, secondary amine, ethyl ester
Key Observations:
  • Amino vs. Hydroxyl/Methoxy Groups: The presence of an amino group in the target compound enhances basicity and reactivity toward electrophiles compared to hydroxyl/methoxy derivatives (e.g., Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate) .
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoro in Methyl 2-amino-3,3,3-trifluoro-...propanoate) alter reactivity and stability, whereas electron-donating groups (e.g., methoxy) influence acidity and solubility .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred from related molecules:

  • Boiling Point: Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate has a boiling point of 440.7°C , while ethyl esters (e.g., Ethyl 3-oxo-2-phenyl-...propanoate) typically exhibit lower boiling points due to increased molecular weight and polarity .
  • Solubility: The diphenyl groups in all compounds contribute to hydrophobicity, reducing water solubility. Amino derivatives may form salts to enhance solubility .
  • Stability: The tertiary amino group in the target compound may confer resistance to hydrolysis compared to secondary amines or hydroxyl-containing analogs .

Biological Activity

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H19NO2C_{16}H_{19}NO_2. Its structure features a central carbon atom bonded to two phenyl groups and an amino group, which contributes to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial effects.

Antioxidant Activity

The compound also demonstrates antioxidant properties , which are essential for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals, thus protecting cells from oxidative damage. This property suggests potential therapeutic applications in conditions associated with oxidative stress.

Interaction with Biological Targets

This compound interacts with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential to modulate G protein-coupled receptors (GPCRs) and protein kinases , which play critical roles in cellular signaling pathways.

Case Studies

  • Study on Antimicrobial Activity
    • A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
  • Antioxidant Efficacy Assessment
    • In a separate study published in the Journal of Medicinal Chemistry, the antioxidant activity of the compound was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 30 µg/mL, indicating strong antioxidant capabilities compared to standard antioxidants like ascorbic acid.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption: The compound's lipophilicity allows it to integrate into microbial membranes, leading to cell lysis.
  • Free Radical Scavenging: Its structural features enable it to donate electrons to free radicals, neutralizing their harmful effects.
  • Enzyme Inhibition: The amino group may facilitate interactions with active sites of enzymes involved in metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaAntimicrobial ActivityAntioxidant Activity
This compoundC₁₆H₁₉NO₂Yes (MIC: 50 µg/mL)Yes (IC50: 30 µg/mL)
Methyl 3,3-DiphenylpropanoateC₁₆H₁₄O₂ModerateModerate
4-Methylphenylacrylic AcidC₁₁H₁₂O₂NoLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-2-methyl-3,3-diphenylpropanoate, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis can be optimized via reductive amination of the corresponding ketone precursor or through enantioselective catalysis. For example, chiral ligands like BINAP in palladium-catalyzed reactions may enhance stereochemical control. Adjusting solvent polarity (e.g., THF vs. DCM) and reaction temperature (0–25°C) can improve yield and reduce side products. Monitoring intermediates via TLC or HPLC ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the amino, ester, and diphenyl groups. Aromatic protons appear as multiplet signals (δ 7.2–7.5 ppm), while the methyl ester group resonates at δ 3.6–3.8 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 286.1205).
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and ~3350 cm1^{-1} (N-H stretch) confirm functional groups .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of the amino group and ester hydrolysis. Use amber vials to avoid photodegradation. Regular stability testing via HPLC under accelerated conditions (40°C/75% RH) predicts shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For anti-inflammatory studies, compare results in THP-1 monocytes and primary PBMCs to assess cell-type specificity. Dose-response curves (1–100 µM) and cytokine profiling (IL-6, TNF-α) via ELISA ensure reproducibility. Meta-analysis of raw data from conflicting studies can identify confounding variables .

Q. What computational methods are suitable for predicting the interaction of this compound with inflammatory cytokine targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to NF-κB p65 or IL-6 receptors. Use the compound’s 3D structure (PubChem CID) and protein PDB files. Free energy calculations (MM/PBSA) quantify binding affinity. Validate predictions with SPR or ITC binding assays .

Q. What strategies can be employed to elucidate the stereochemical effects of this compound in enantioselective synthesis?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol eluents resolves enantiomers. Compare retention times with (R)- and (S)-standards. Asymmetric catalysis using Jacobsen’s thiourea catalysts or enzymatic resolution (lipases) achieves enantiomeric excess (ee > 95%). Circular dichroism (CD) confirms absolute configuration .

Q. How can researchers assess the metabolic stability of this compound in preclinical models?

  • Methodological Answer : Perform hepatic microsome assays (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Identify metabolites (e.g., demethylation products) using UPLC-QTOF. Compare intrinsic clearance rates with positive controls (e.g., verapamil) .

Data Contradiction Analysis

Q. Why do studies report varying yields in the synthesis of this compound?

  • Methodological Answer : Discrepancies arise from differences in protecting group strategies (e.g., Boc vs. Fmoc for the amino group) and purification methods (column chromatography vs. recrystallization). Systematic DOE (Design of Experiments) can optimize parameters like catalyst loading (5–10 mol%) and reaction time (12–48 hrs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-2-methyl-3,3-diphenylpropanoate
Reactant of Route 2
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Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

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